3-Methyl-6-nitroquinoline

概要

説明

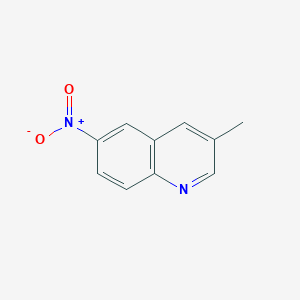

3-Methyl-6-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline core with a methyl group at the third position and a nitro group at the sixth position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 3-methylquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反応の分析

Reduction of the Nitro Group

The nitro group at the 6-position undergoes selective reduction to form amino derivatives, a critical step in pharmaceutical intermediate synthesis.

Key method :

-

Catalytic hydrogenation : Using H₂ gas with Co-NSPC-X catalysts in methanol at 120°C under 11251.1 Torr pressure achieves full conversion in 3 hours .

-

Tin(II) chloride reduction : In acidic conditions (e.g., HCl/ethanol), the nitro group reduces to an amine with >90% efficiency.

Mechanism :

The nitro group is first reduced to a nitroso intermediate, followed by further reduction to hydroxylamine and finally the amine. Electron-withdrawing groups enhance reactivity by stabilizing transition states .

Nucleophilic Substitution Reactions

The nitro group activates the quinoline ring for nucleophilic attacks, particularly at the 5- and 7-positions.

Example reaction with cyanide :

6-Nitroquinoline reacts with potassium cyanide to form 6-cyano-5-nitroquinoline via intermediate nitroso derivatives . For 3-methyl-6-nitroquinoline, steric hindrance from the methyl group may direct substitution to less hindered positions.

Experimental data :

| Reagent | Product | Yield (%) |

|---|---|---|

| KCN | 6-Cyano-5-nitroquinoline | 76–93 |

| CH₃NO₂ (nitromethane) | Pyrido[3,2-f]quinazolin-1(2H)-ones | 34–93 |

Cycloaddition Reactions

The nitro group enables participation in [4+2] cycloadditions with electron-rich dienes, forming polycyclic structures.

Case study :

-

TNQ (1-methyl-3,6,8-trinitro-2-quinolone) reacts with cyclopentadiene at 80°C to yield tetracyclic adducts . For this compound, similar reactivity is expected, though steric effects may alter regioselectivity.

Mechanistic insight :

Nitro groups destabilize aromaticity, converting the quinoline ring into a nitroalkene-like structure that acts as a dienophile .

Condensation and Cyclization

The methyl group facilitates condensation with aldehydes, forming fused heterocycles.

Synthesis example :

4-Nitroaniline reacts with crotonaldehyde in HCl under reflux to form 2-methyl-6-nitroquinoline. Adding Fe₃O₄@SiO₂ nanoparticles doubles the yield (47% → 81%) by stabilizing intermediates .

Optimized conditions :

| Parameter | Without Catalyst | With Fe₃O₄@SiO₂ |

|---|---|---|

| Reaction time | 110 min | 80 min |

| Yield | 47% | 81% |

Electrophilic Aromatic Substitution

The nitro group deactivates the ring, but directed metallation enables functionalization.

Directed ortho-metalation :

Stability and Side Reactions

科学的研究の応用

Antimicrobial Activity

3-Methyl-6-nitroquinoline has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development. For instance, research highlighted its effectiveness against Pseudomonas species, suggesting potential applications in bioremediation processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that this compound can induce apoptosis in cancer cell lines and inhibit cell proliferation through mechanisms involving DNA synthesis interference. Notably, it has demonstrated moderate efficacy in various cancer models, positioning it as a lead compound in drug discovery programs targeting cancer therapies .

Drug Discovery and Development

Due to its diverse biological activities, this compound serves as a valuable scaffold in medicinal chemistry. Its ability to modify existing drug structures enhances its utility in the design of new therapeutics aimed at treating diseases linked to protein tyrosine kinases (PTKs), which are implicated in various cancers . The compound's structural features allow for modifications that can improve binding affinity and specificity towards biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound was tested at different concentrations, revealing a dose-dependent response with significant inhibition at higher concentrations.

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The mechanism was linked to the compound's ability to disrupt cellular signaling pathways critical for tumor growth .

作用機序

The mechanism of action of 3-Methyl-6-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function. These interactions make it a potential candidate for antimicrobial and anticancer therapies.

類似化合物との比較

3-Methylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Nitroquinoline: Lacks the methyl group, which can influence its biological activity and chemical reactivity.

Quinoline: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.

Uniqueness: 3-Methyl-6-nitroquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties

生物活性

3-Methyl-6-nitroquinoline is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with a methyl group at the 3-position and a nitro group at the 6-position. The presence of these substituents significantly influences its reactivity and biological activity:

- Methyl Group : Enhances lipophilicity, potentially improving cell membrane permeability.

- Nitro Group : Can undergo bioreduction to generate reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, making it useful in biochemical assays as a fluorescent probe.

- DNA Intercalation : The quinoline core can intercalate with DNA, disrupting DNA synthesis and function, which is particularly relevant in cancer therapy.

- Cytotoxic Effects : Reactive intermediates formed from the nitro group can lead to oxidative stress and damage to cellular macromolecules, contributing to its potential as an anticancer agent .

Applications in Medicinal Chemistry

This compound has been explored for its potential in developing new therapeutic agents:

- Anticancer Research : Studies have shown that derivatives of nitroquinolines exhibit significant antiproliferative effects against various cancer cell lines, including those overexpressing epidermal growth factor receptors (EGFR) such as A431 and MDA-MB-468 cells. These compounds demonstrated IC50 values in the micromolar range, indicating potent inhibitory activity .

- Antimicrobial Activity : The compound's ability to disrupt bacterial DNA synthesis positions it as a candidate for antimicrobial therapies.

Study 1: Anticancer Activity

In a study aimed at synthesizing novel 3-nitroquinoline derivatives, researchers evaluated their efficacy against human carcinoma cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, with IC50 values ranging from 0.5 to 5 µM. The structure-activity relationship (SAR) analysis revealed that modifications at the 3-position enhanced biological activity, supporting the hypothesis that this region is crucial for interaction with biological targets .

Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibition properties of this compound. The compound was found to effectively inhibit specific kinases involved in cancer progression. Using biochemical assays, the researchers demonstrated that the compound could reduce kinase activity by up to 70% at optimal concentrations, highlighting its potential as a therapeutic agent in targeted cancer therapies.

Comparative Analysis

To further understand the uniqueness of this compound compared to related compounds, a comparison table is provided below:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Methyl and nitro groups; DNA intercalator | Anticancer, enzyme inhibition |

| 3-Methylquinoline | Lacks nitro group | Lower reactivity; less potent biologically |

| 6-Nitroquinoline | Lacks methyl group | Different reactivity profile |

| Quinoline | Parent compound without substituents | Baseline for comparing effects |

特性

IUPAC Name |

3-methyl-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-4-8-5-9(12(13)14)2-3-10(8)11-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPFEKMZUBREBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。